4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)-N-(o-tolyl)piperazine-1-carboxamide
Description
Properties
IUPAC Name |
N-(2-methylphenyl)-4-[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N7O/c1-16-6-3-4-8-18(16)24-22(30)29-14-12-28(13-15-29)21-11-10-20(26-27-21)25-19-9-5-7-17(2)23-19/h3-11H,12-15H2,1-2H3,(H,24,30)(H,23,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDBFNLJKNCRRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4=CC=CC=C4C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analog: PKM-833 [(R)-N-(Pyridazin-3-yl)-4-(7-(Trifluoromethyl)chroman-4-yl)piperazine-1-carboxamide]
Core Similarities :
- Both compounds share a pyridazin-3-yl-piperazine-carboxamide backbone.
Key Differences : - PKM-833 substitutes the o-tolyl group with a 7-(trifluoromethyl)chroman-4-yl group.
- The 6-methylpyridin-2-ylamino group in the target compound is replaced by a simple pyridazin-3-yl linkage in PKM-833. Pharmacological Implications:
- PKM-833 is a potent, brain-penetrant fatty acid amide hydrolase (FAAH) inhibitor with anti-inflammatory and analgesic properties. The chroman group enhances lipophilicity and blood-brain barrier penetration, whereas the o-tolyl group in the target compound may reduce CNS activity due to steric hindrance or altered solubility .
Structural Analog: CPIPC (TRPV1 Agonist)
Core Similarities :
- Both compounds contain a piperazine-carboxamide scaffold linked to a heterocyclic ring.
Key Differences : - CPIPC features a 5-chloropyridin-2-yl group and an indazol-6-yl substituent instead of the pyridazine and o-tolyl groups.
Pharmacological Implications : - CPIPC acts as a partial TRPV1 agonist , with the indazole moiety contributing to receptor binding. The target compound’s pyridazine core and o-tolyl group may favor interactions with distinct targets, such as kinases or enzymes, due to differences in hydrogen-bonding and steric effects .
Structural Analog: N-(2-Methoxy-5-methylphenyl)-4-(6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide
Core Similarities :
- Nearly identical structure, differing only in the aryl substituent (2-methoxy-5-methylphenyl vs. o-tolyl).
Key Differences : - Safety Data:
- Safety guidelines for the analog emphasize precautions against ignition sources (P210) and child exposure (P102), suggesting similar handling requirements for the target compound .
Structural Analog: 4-[3-Chloro-5-(Trifluoromethyl)pyridin-2-yl]-N-(3-Oxo-4H-1,4-Benzoxazin-6-yl)piperazine-1-carboxamide
Core Similarities :
- Piperazine-carboxamide scaffold with a substituted pyridine/pyridazine ring.
Key Differences : - The analog’s chloro-trifluoromethylpyridine and benzoxazinone groups increase steric bulk and electron-withdrawing effects, likely reducing solubility compared to the target compound’s pyridazine and o-tolyl groups. Therapeutic Implications:
- Such substitutions are common in kinase inhibitors, suggesting the target compound could be optimized for similar applications with improved bioavailability .
Data Table: Structural and Functional Comparison
Research Findings and Hypotheses
Substituent-Driven Selectivity :
- The o-tolyl group in the target compound may enhance binding to hydrophobic pockets in enzymes or receptors, while electron-withdrawing groups (e.g., trifluoromethyl in PKM-833) improve metabolic stability .
Heterocyclic Core Impact :
- Pyridazine rings (target compound) vs. pyridine (CPIPC) or chroman (PKM-833) influence π-π stacking and hydrogen-bonding interactions, critical for target engagement .
Safety and Solubility :
- The absence of strongly electron-withdrawing groups in the target compound suggests moderate solubility, necessitating formulation optimization for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
